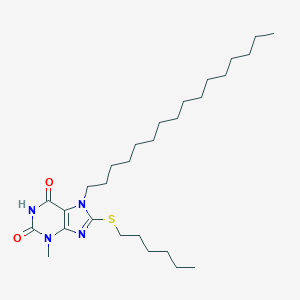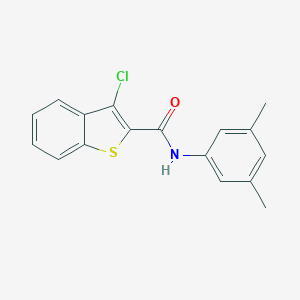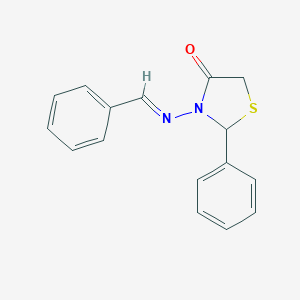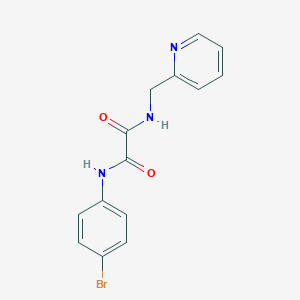
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22536, is a selective inhibitor of adenylyl cyclase. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione selectively inhibits adenylyl cyclase, an enzyme that converts ATP to cyclic AMP. By inhibiting adenylyl cyclase, this compound decreases the production of cyclic AMP, which in turn decreases the activation of protein kinase A and downstream signaling pathways. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of cyclic AMP, which in turn decreases the activation of protein kinase A and downstream signaling pathways. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. Additionally, it has been shown to have cardioprotective effects, including the inhibition of platelet aggregation and the reduction of myocardial ischemia-reperfusion injury. It has also been shown to have neuroprotective effects, including the inhibition of glutamate-induced neuronal death and the reduction of cerebral ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a number of advantages for lab experiments. It is a selective inhibitor of adenylyl cyclase, which makes it a useful tool for studying the role of cyclic AMP signaling pathways in various cellular processes. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, including the inhibition of phosphodiesterases and the activation of protein kinase C. Additionally, its lipophilic nature can make it difficult to work with in some experimental systems.
Future Directions
There are a number of potential future directions for the study of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus could be the development of more selective inhibitors of adenylyl cyclase, which could help to minimize off-target effects. Additionally, future studies could focus on the development of more water-soluble analogs of this compound, which could make it easier to work with in experimental systems. Finally, future studies could focus on the development of new therapeutic applications for this compound, including its potential use in the treatment of other diseases beyond cancer, cardiovascular diseases, and neurological disorders.
Synthesis Methods
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process involving the reaction of hexadecyl bromide with thiourea to form hexadecylthiourea, followed by the reaction of hexadecylthiourea with 3-methylxanthine to form 7-hexadecyl-3-methylxanthine. The final step involves the reaction of 7-hexadecyl-3-methylxanthine with sulfuric acid and hydrogen peroxide to form this compound.
Scientific Research Applications
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
7-hexadecyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O2S/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-32-24-25(31(3)27(34)30-26(24)33)29-28(32)35-23-21-9-7-5-2/h4-23H2,1-3H3,(H,30,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLXNBRPZKSBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B403485.png)

![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B403488.png)
![4-({4-nitrophenyl}sulfanyl)-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403490.png)

![2-(2,4-Dinitroanilino)-5-[2-(2,4-dinitroanilino)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione](/img/structure/B403500.png)

![8-(2,3-Dichlorophenyl)-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B403522.png)
![8-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403524.png)
![5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole](/img/structure/B403525.png)
![8-Methoxy-3,3-diphenyl-3H-benzo[f]chromene](/img/structure/B403526.png)